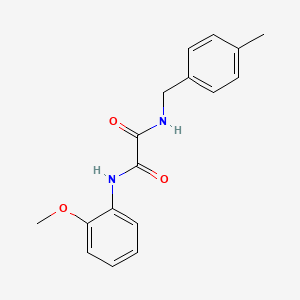
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as BML-210, is a synthetic compound that has gained attention in recent years for its potential therapeutic applications. This compound belongs to the class of amides and is structurally similar to capsaicin, a compound found in chili peppers. BML-210 has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is thought to act on the TRPV1 receptor, a protein that is involved in pain and inflammation. N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is believed to bind to this receptor, inhibiting its activity and reducing pain and inflammation. Additionally, N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide may also act on other targets, such as enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have several biochemical and physiological effects, including reducing the production of inflammatory mediators such as cytokines and prostaglandins. Additionally, N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is its potency and specificity for the TRPV1 receptor, making it a useful tool for studying the role of this receptor in pain and inflammation. However, one limitation of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is its relatively low solubility in water, which can make it difficult to use in some experimental settings. Additionally, N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, including:
1. Further investigation of its mechanism of action, including its interactions with other targets involved in pain and inflammation.
2. Development of more potent and water-soluble analogs of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide for use in experimental and clinical settings.
3. Exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders.
4. Investigation of its safety and efficacy in clinical trials, to determine its potential as a therapeutic agent.
合成法
The synthesis of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide involves several steps, including the reaction of 2-methoxybenzylamine with 4-methylbenzyl chloride to form N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamine. This intermediate is then reacted with acetic anhydride and hydrochloric acid to yield N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide. The purity and yield of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide can be improved by using various purification techniques, such as recrystallization and chromatography.
科学的研究の応用
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has potent anti-inflammatory effects in animal models of arthritis, reducing inflammation and joint damage. Another study showed that N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has analgesic properties, reducing pain in animal models of neuropathic pain. These findings suggest that N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide may be a promising candidate for the treatment of inflammatory and painful conditions.
特性
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)11-18-16(20)17(21)19-14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWXVKGUOUNYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

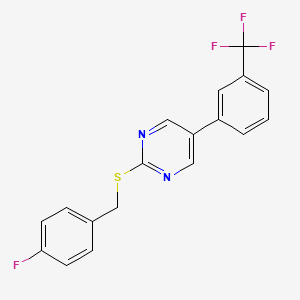
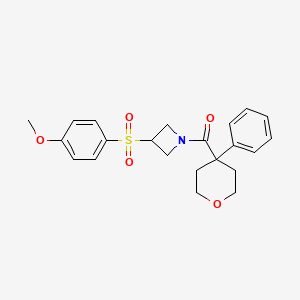
![3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)
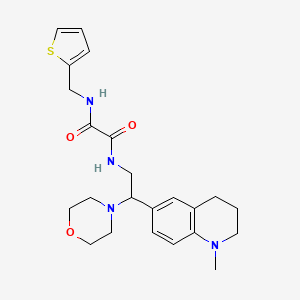

![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
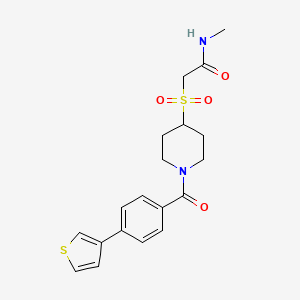
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)
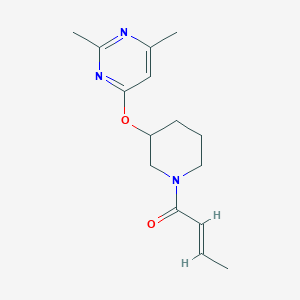
![2-(4-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2903725.png)
![N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2903726.png)

![N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2903728.png)
![3-Methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2903729.png)